molecular formula C14H13BrO2 B12282921 Ethyl 7-bromo-1-naphthaleneacetate

Ethyl 7-bromo-1-naphthaleneacetate

Cat. No.: B12282921
M. Wt: 293.15 g/mol
InChI Key: QWLVIKFZNHIHHU-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-1-naphthaleneacetate: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 7th position of the naphthalene ring and an ethyl ester group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-1-naphthaleneacetate typically involves the bromination of 1-naphthaleneacetic acid followed by esterification. The bromination can be achieved using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the 7th position. The resulting 7-bromo-1-naphthaleneacetic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-1-naphthaleneacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include 7-azido-1-naphthaleneacetate or 7-thiocyanato-1-naphthaleneacetate.

    Oxidation Reactions: Products include naphthoquinones or other oxidized derivatives.

    Reduction Reactions: Products include 7-bromo-1-naphthaleneethanol.

Scientific Research Applications

Ethyl 7-bromo-1-naphthaleneacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-1-naphthaleneacetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The naphthalene ring provides a planar structure that can interact with aromatic residues in proteins, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: Ethyl 7-bromo-1-naphthaleneacetate is unique due to the presence of both the bromine atom and the ester group, which confer distinct reactivity and solubility properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

ethyl 2-(7-bromonaphthalen-1-yl)acetate

InChI

InChI=1S/C14H13BrO2/c1-2-17-14(16)8-11-5-3-4-10-6-7-12(15)9-13(10)11/h3-7,9H,2,8H2,1H3

InChI Key

QWLVIKFZNHIHHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=CC2=C1C=C(C=C2)Br

Origin of Product

United States

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